molecular formula C21H16ClN3OS B11458308 3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11458308
M. Wt: 393.9 g/mol
InChI Key: OPNJVPRPDJHARP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of various substituents such as the chlorophenyl, methyl, and thiophenyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an aldehyde to form a Schiff base, followed by cyclization to form the quinazoline core. The introduction of the chlorophenyl, methyl, and thiophenyl groups can be achieved through various substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of tumor cell growth . The presence of the chlorophenyl and thiophenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:

The unique combination of substituents in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C21H16ClN3OS/c1-12-20(13-4-6-15(22)7-5-13)21-23-11-16-17(25(21)24-12)9-14(10-18(16)26)19-3-2-8-27-19/h2-8,11,14H,9-10H2,1H3

InChI Key

OPNJVPRPDJHARP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=CS5

Origin of Product

United States

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